N-[2-(4-methoxyphenyl)ethyl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide is a complex organic compound that belongs to the class of phenoxy acetamides This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrrolidinylsulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyphenylacetic acid with appropriate reagents to form the methoxyphenyl intermediate.
Introduction of the Pyrrolidinylsulfonyl Group: The methoxyphenyl intermediate is then reacted with pyrrolidine and sulfonyl chloride under controlled conditions to introduce the pyrrolidinylsulfonyl group.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of suitable catalysts and solvents to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and pyrrolidinylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of pain signals or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-N-methylacetamide: Similar structure but lacks the pyrrolidinylsulfonyl group.
N-(4-methoxyphenyl)-2-methoxyacetamide: Contains an additional methoxy group.
N-(4-methoxyphenyl)-2-methylacetamide: Similar but with a different substitution pattern.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide is unique due to the presence of both the methoxyphenyl and pyrrolidinylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H28N2O5S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
InChI |
InChI=1S/C22H28N2O5S/c1-17-15-20(30(26,27)24-13-3-4-14-24)9-10-21(17)29-16-22(25)23-12-11-18-5-7-19(28-2)8-6-18/h5-10,15H,3-4,11-14,16H2,1-2H3,(H,23,25) |
InChI Key |
AJWDDPAAUMFTFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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